1-Butene, 4,4-dichlorohexafluoro-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Butene, 4,4-dichlorohexafluoro- is a chemical compound with the molecular formula C4Cl2F6 It is a member of the class of organofluorine compounds, which are characterized by the presence of fluorine atoms in their molecular structure
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Butene, 4,4-dichlorohexafluoro- can be synthesized through several methods. One common method involves the vapor-phase catalytic fluorination of hexachlorobutadiene to produce (E/Z)-2,3-dichlorohexafluoro-2-butene, which is then subjected to liquid-phase dechlorination to yield 1,1,1,4,4,4-hexafluoro-2-butyne. Finally, gas-phase hydrogenation of 1,1,1,4,4,4-hexafluoro-2-butyne produces the desired compound .
Industrial Production Methods
Industrial production of 1-Butene, 4,4-dichlorohexafluoro- typically involves large-scale synthesis using similar methods as described above. The process is optimized for high yield and purity, often involving advanced catalytic systems and controlled reaction conditions to ensure efficient production.
Chemical Reactions Analysis
Types of Reactions
1-Butene, 4,4-dichlorohexafluoro- undergoes various chemical reactions, including nucleophilic substitution, addition reactions, and epoxidation. These reactions are facilitated by the presence of chlorine and fluorine atoms, which make the compound reactive towards nucleophiles and electrophiles .
Common Reagents and Conditions
Common reagents used in reactions with 1-Butene, 4,4-dichlorohexafluoro- include nucleophiles such as sodium hydroxide and oxygen for epoxidation reactions. The conditions for these reactions typically involve moderate to high temperatures and the presence of catalysts to enhance reaction rates .
Major Products
Major products formed from reactions with 1-Butene, 4,4-dichlorohexafluoro- include hexafluoropropylene oxide (HFPO) and various fluorinated acids, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
1-Butene, 4,4-dichlorohexafluoro- has several scientific research applications across different fields:
Chemistry: It is used as a precursor in the synthesis of other fluorinated compounds and polymers.
Biology: Its unique properties make it a valuable tool in studying the effects of fluorinated compounds on biological systems.
Medicine: Research is ongoing to explore its potential use in pharmaceuticals and medical imaging.
Mechanism of Action
The mechanism of action of 1-Butene, 4,4-dichlorohexafluoro- involves its interaction with molecular targets through nucleophilic substitution and addition reactions. The presence of chlorine and fluorine atoms in the compound enhances its reactivity, allowing it to participate in various chemical pathways. These interactions can lead to the formation of new chemical bonds and the modification of existing molecular structures .
Comparison with Similar Compounds
1-Butene, 4,4-dichlorohexafluoro- can be compared with other similar compounds, such as:
2-Butene, 2,3-dichloro-1,1,1,4,4,4-hexafluoro-: This compound has a similar molecular structure but differs in the position of chlorine and fluorine atoms, leading to different chemical properties and reactivity.
1,4-Dichlorohexafluoro-2-butene: Another similar compound with variations in the position of chlorine and fluorine atoms, affecting its chemical behavior and applications.
The uniqueness of 1-Butene, 4,4-dichlorohexafluoro- lies in its specific arrangement of chlorine and fluorine atoms, which imparts distinct chemical properties and reactivity compared to its analogs.
Properties
IUPAC Name |
4,4-dichloro-1,1,2,3,3,4-hexafluorobut-1-ene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4Cl2F6/c5-4(6,12)3(10,11)1(7)2(8)9 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OZAWCRZCYBVMBW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=C(F)F)(C(C(F)(Cl)Cl)(F)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4Cl2F6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70342540 |
Source
|
Record name | 4,4-Dichlorohexafluoro-1-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.94 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
357-24-4 |
Source
|
Record name | 4,4-Dichlorohexafluoro-1-butene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70342540 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.